molecular formula C7H11NO3 B12898542 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide CAS No. 6989-68-0

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12898542
CAS No.: 6989-68-0
M. Wt: 157.17 g/mol
InChI Key: IWOHMLLMKNNZJD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with a carboxamide group and two methyl groups

Properties

CAS No.

6989-68-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5,5-dimethyl-2-oxooxolane-3-carboxamide

InChI

InChI=1S/C7H11NO3/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

IWOHMLLMKNNZJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phosgene to form the corresponding chloroformate, which is then reacted with ammonia to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: A related compound with similar structural features but different functional groups.

    Dimethyl tetrahydrofuran-2,5-dicarboxylate: Another similar compound used in various chemical reactions.

Uniqueness

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide group and a tetrahydrofuran ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
CAS Number 7128-62-3
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name 5,5-dimethyl-2-oxo-4-propan-2-yloxolane-3-carboxamide
Canonical SMILES CC(C)C1C(C(=O)OC1(C)C)C(=O)N

Synthesis

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves cyclization reactions using appropriate precursors under controlled conditions. The process may utilize catalysts and specific temperature settings to optimize yield and purity. Common methods include:

  • Cyclization of Dimethyl-substituted Precursors: This involves reacting isopropyl-substituted compounds with tetrahydrofuran derivatives.
  • Purification Techniques: Crystallization or chromatography is employed to achieve the desired product specifications.

Antimicrobial Properties

Research indicates that 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Specifically, it has been linked to the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells .

The mechanism by which 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide exerts its biological effects includes:

  • Enzyme Inhibition: The compound interacts with specific enzymes involved in metabolic pathways, thereby modulating their activity.
  • Cell Cycle Arrest: It has been shown to induce cell cycle arrest at the G1 phase in certain cancer cell lines, leading to reduced proliferation .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial effects against resistant strains of Staphylococcus aureus and Escherichia coli.
    • Results indicated that the compound had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Anticancer Research:
    • In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations).
    • The study also noted an increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism for inducing apoptosis.

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